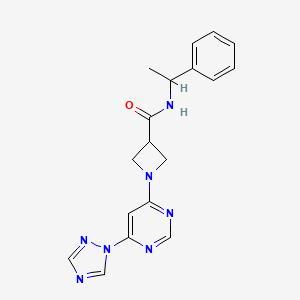

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c1-13(14-5-3-2-4-6-14)23-18(26)15-8-24(9-15)16-7-17(21-11-20-16)25-12-19-10-22-25/h2-7,10-13,15H,8-9H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMTTXAQROODPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a novel synthetic organic compound that features a complex structure combining triazole and pyrimidine moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings and case studies related to its biological activity.

Structural Overview

The compound's structure can be broken down into key components:

- Triazole Ring : Known for its antifungal and antibacterial properties.

- Pyrimidine Moiety : Often associated with nucleic acid interactions and various biological activities.

- Azetidine Ring : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety enhances this activity, making it a promising candidate for further exploration in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Triazole-containing compounds have been documented to inhibit specific protein kinases involved in cancer cell proliferation. For instance, compounds similar to this structure have shown efficacy against mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in several cancer types . In vitro studies demonstrated that modifications to the triazole and pyrimidine rings can significantly enhance anticancer activity .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of key enzymes. For example, triazole derivatives have been shown to act as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication . The azetidine component may also play a role in interacting with enzyme active sites, further contributing to its biological efficacy.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against resistant strains of bacteria . This suggests that the target compound could possess comparable or superior antimicrobial properties.

Study 2: Anticancer Activity Assessment

In preclinical trials, derivatives of triazole-pyrimidine hybrids demonstrated significant cytotoxicity against cancer cell lines. For instance, one study reported an IC50 value of 5 µM for a structurally related compound against lung cancer cells . Such findings underscore the potential for developing this compound as a therapeutic agent in oncology.

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—azetidine, pyrimidine-triazole, and carboxamide—are shared with several analogs. Below is a detailed comparison based on substituent variations and inferred properties:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Impact on Bioactivity :

- The N-(1-phenylethyl) group in the target compound (vs. fluorinated or pyridine substituents in analogs) may enhance lipophilicity and blood-brain barrier penetration, a critical factor in CNS-targeted therapies .

- Fluorinated analogs (e.g., ) are often prioritized for improved metabolic stability and binding affinity due to fluorine’s electronegativity .

The piperidine-carboxamide scaffold in demonstrates potent ALK inhibition, suggesting that azetidine-carboxamide derivatives (as in the target compound) could offer conformational advantages for kinase binding .

Agrochemical Relevance :

- Triazole-pyrimidine hybrids (e.g., ) are well-documented in agrochemicals for their pesticidal activity. The target compound’s triazole moiety may confer similar properties, though further studies are needed .

Research Findings and Structural Insights

- Electron Delocalization : In triazole-containing analogs (e.g., ), shortened C–N bond lengths (1.28–1.36 Å) indicate significant electron delocalization, enhancing stability and interaction with biological targets .

- Hydrogen Bonding : Intermolecular C–H⋯O/N interactions (observed in ) stabilize crystal structures and may mimic binding interactions in biological systems .

- Molecular Weight Trends : Lower molecular weights (e.g., 326.31 in ) correlate with improved solubility, whereas higher weights (e.g., 576.72 in ) may favor prolonged target engagement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole-pyrimidine core, followed by coupling with the azetidine-carboxamide moiety. Key steps include:

- Triazole Formation : Use CuSO₄·5H₂O and sodium ascorbate in a DMSO/H₂O solvent system to ensure regioselectivity for the 1,4-triazole isomer .

- Azetidine Coupling : Employ HATU/DIPEA-mediated amide bond formation between the pyrimidine-triazole intermediate and the N-(1-phenylethyl)azetidine-3-carboxylic acid precursor .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 400 MHz ¹H NMR in DMSO-d₆ to confirm substituent integration (e.g., δ 8.59 ppm for triazole protons, δ 5.20–5.18 ppm for chiral center splitting) .

- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z: 379.2 [M+1]) and detect impurities below 2% .

- HPLC : Apply reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents like PEG-400 (<10% v/v) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can synthesis yield and regioselectivity be optimized for the triazole-pyrimidine core?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to optimize reaction parameters (e.g., Cu catalyst loading, temperature, solvent ratio). For example, higher Cu(I) concentrations (10 mol%) in DMF at 60°C improve 1,4-triazole selectivity .

- Alternative Catalysts : Compare Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-triazole isomers if biological activity is isomer-dependent .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays, cell line authentication).

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Data Normalization : Correct for solvent effects (e.g., DMSO cytotoxicity thresholds <0.1% v/v) .

Q. What computational approaches are recommended for structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Docking Studies : Use crystallographic data from analogous triazole-pyrimidine complexes (e.g., PDB: 4HXQ) to model binding interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the azetidine-carboxamide moiety in aqueous environments .

Q. How to resolve discrepancies between NMR and X-ray crystallography data for structural confirmation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.